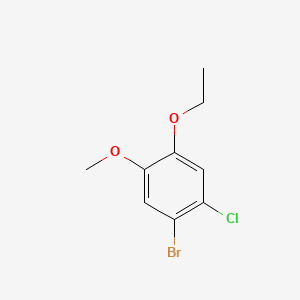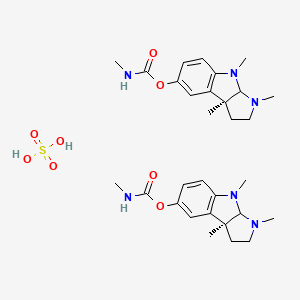![molecular formula C11H21N3O2 B14779765 N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide typically involves the formation of the piperidine ring followed by the introduction of the acetamide and aminopropanoyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group via amination reactions.
Acylation Reactions: Addition of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep synthesis processes that are optimized for yield and purity. These methods may include:
Hydrogenation: Reduction of precursors to form the piperidine ring.
Cycloaddition: Formation of the piperidine ring through cycloaddition reactions.
Multicomponent Reactions: Use of multicomponent reactions to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring to form piperidinones.
Reduction: Reduction of the acetamide group to form amines.
Substitution: Substitution reactions involving the amino and acetamide groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for hydrogenation reactions.
Major Products
Major products formed from these reactions include:
Piperidinones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Piperidines: Formed from substitution reactions.
Applications De Recherche Scientifique
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide include:
Piperidine: A simple piperidine ring without additional functional groups.
Piperidinones: Piperidine derivatives with a ketone group.
N-Acylpiperidines: Piperidine derivatives with an acyl group.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications that are not observed in simpler piperidine derivatives .
Propriétés
Formule moléculaire |
C11H21N3O2 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-4-10(7-14)6-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15) |
Clé InChI |
HIMRSGODEYBZHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC(C1)CNC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


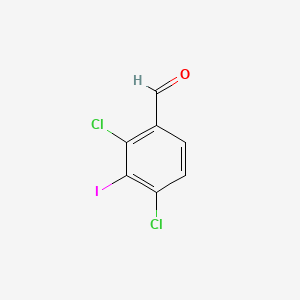
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)
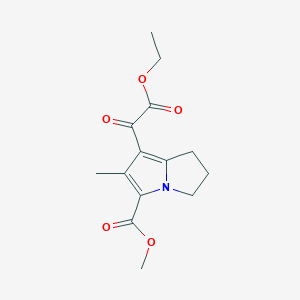
![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
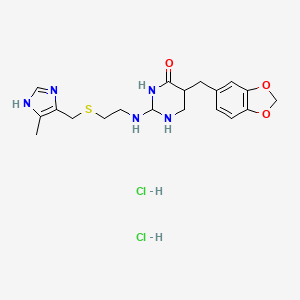


![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)
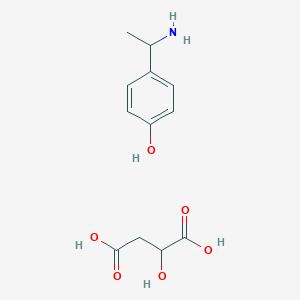
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
